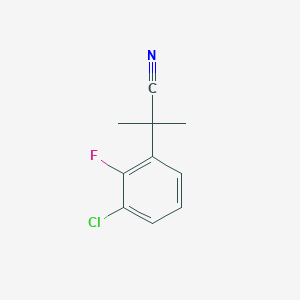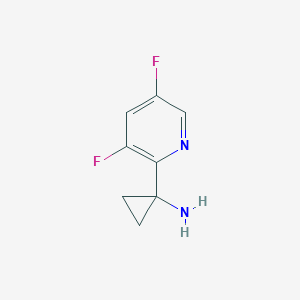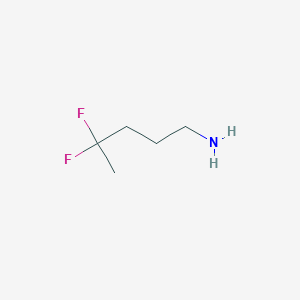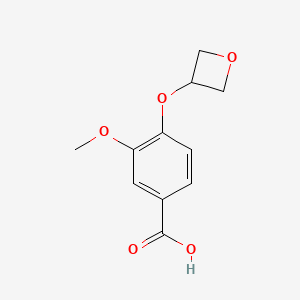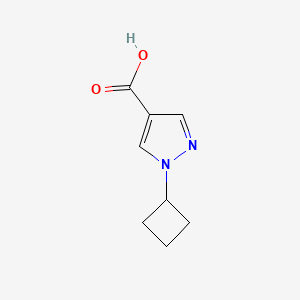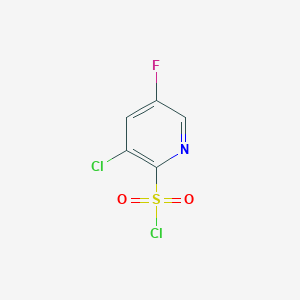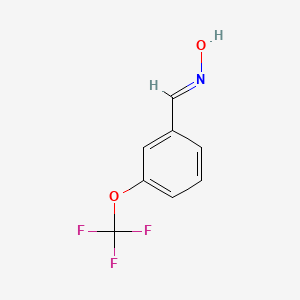
3-(Trifluoromethoxy)benzaldehyde oxime
説明
科学的研究の応用
Catalytic Properties and Synthesis
Transition-Metal Triflate Catalysis
Benzaldehyde O-tetrahydrofuran-2-yl oximes, similar to 3-(Trifluoromethoxy)benzaldehyde oxime, can be formed through C–H functionalization. This process involves a reaction between benzaldoximes and aqueous tetrahydrofuran catalyzed by water-tolerant transition metal triflates, a type of Lewis acid (Shafi, 2015).
Efficient Oxidation Catalyzed by Metalloporphyrins
Research demonstrates that oximes can be efficiently oxidized to carbonyl compounds in the presence of metalloporphyrins, with benzaldehyde acting as an oxygen acceptor. This process is important in synthetic chemistry (Zhou, Yuan, & Ji, 2010).
Synthesis Using Iron(III) Chloride as Catalyst
The synthesis of benzaldehyde oxime with Iron(III) Chloride catalyst in an alcohol/water solvent has been explored, yielding a high efficiency (Zhang Hong-ping, 2012).
Safety and Thermal Properties
- Thermal Hazard and Safety Relief: Benzaldehyde oxime, a compound related to 3-(Trifluoromethoxy)benzaldehyde oxime, has significant thermal hazard potential. It releases a substantial amount of heat under runaway conditions and requires careful temperature control during production and storage due to its low initial decomposition temperature (Deng et al., 2017).
Oxidative Conversion and Mechanistic Studies
- Ruthenium (III) Chloride Catalysis: The oxidation of benzaldehyde oxime and its derivatives has been studied under catalysis by ruthenium (III) chloride, providing insights into the kinetics and mechanism of the oxidation process (ManjunathaA et al., 2021).
Photoreactions and Structural Implications
- Photoinduced Electron-Transfer Conditions: Studies on the photosensitized reactions of benzaldehyde oximes, including factors like substituent effects and product formation pathways, shed light on the complex photochemistry of these compounds (De Lijser et al., 2006).
Agricultural Applications
- Plant Growth Regulation: Benzaldehyde O-alkyloximes, related to 3-(Trifluoromethoxy)benzaldehyde oxime, have been found to possess phytotoxic activity and exhibit weak abscisic acid-like activity, impacting germination, root growth, and transpiration in higher plants (Yoshikawa & Doi, 1998).
Additional Chemical Properties and Applications
- Molecular Docking and Spectroscopic Studies: Research involving molecular docking and spectroscopic studies of oxime compounds helps understand their interaction with biological macromolecules, which is crucial for potential applications in fields like pharmacology and biotechnology (Kaya, Kucuk, & Kaya, 2018).
Safety and Hazards
作用機序
Target of Action
Oximes in general are known to interact with aldehydes and ketones .
Mode of Action
The compound 3-(Trifluoromethoxy)benzaldehyde oxime, like other oximes, can react with aldehydes and ketones . In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can influence the concentration of ketones in the system, as the formation of a hemiketal and its subsequent decomposition in an attempt to maintain the concentration of the ketone is a part of le châtelier’s principle .
Result of Action
The formation of oximes can have implications in the concentrations of aldehydes and ketones in the system .
特性
IUPAC Name |
(NE)-N-[[3-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)5-12-13/h1-5,13H/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEIBXWRMZEGIK-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



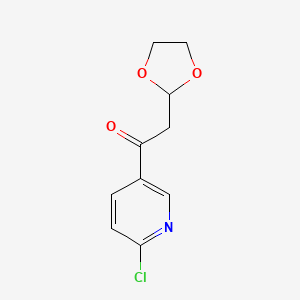
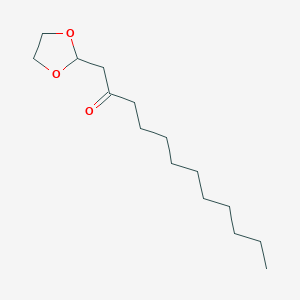
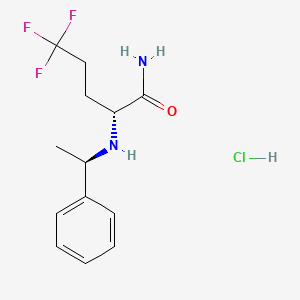
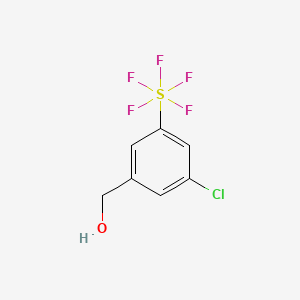
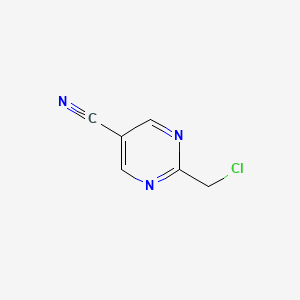
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)

